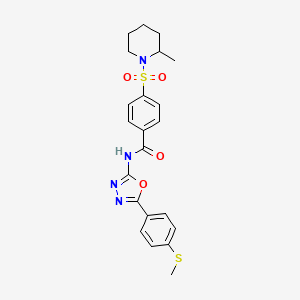

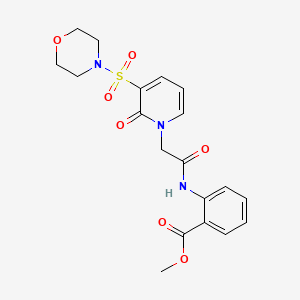

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes starting from basic chemical structures, incorporating elements like 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities due to their valuable biological activities. A typical synthesis route involves the transformation of carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and subsequent reactions with electrophiles to form the target compounds (Aziz‐ur‐Rehman et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds within this class, characterized by 1,3,4-oxadiazole rings and sulfonamide groups, plays a crucial role in their biological activity. Crystal structure studies, coupled with Hirshfeld surface analysis and DFT calculations, help in understanding the reactive sites and the electrophilic or nucleophilic nature of these molecules, guiding the design of compounds with desired biological properties (Kumara et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with sulfur nucleophiles, leading to various reactions including redox processes and the formation of new bonds, such as N-S bond formation. These reactions are fundamental in synthesizing derivatives with potential biological activities, including antimicrobial and anti-inflammatory effects (Vivona et al., 1997).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. These properties are determined through experimental methods and computational modeling, providing insights into the compound's stability and bioavailability.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interactions with enzymes or receptors, are crucial for the compound's biological activity. Studies on related compounds have shown significant inhibitory activity against various enzymes and receptors, indicating the potential for therapeutic applications (Ulus et al., 2013).

Applications De Recherche Scientifique

Antibacterial Evaluation

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been synthesized and evaluated for their antibacterial properties. The structural components, such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, contribute to their valuable biological activities. These compounds have shown to exhibit significant antibacterial effectiveness upon screening (Aziz‐ur‐Rehman et al., 2017).

Anti-inflammatory and Anti-Cancer Properties

Further research has synthesized novel derivatives with substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides, showcasing anti-inflammatory and anti-cancer agents. These derivatives were created through chemical reactions that yield significant yields, indicating a potential pathway for developing therapeutic agents (Madhavi Gangapuram & K. Redda, 2009).

Anticancer Evaluation

A series of substituted compounds, including the core structure of this compound, were designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines. These studies revealed that many compounds exhibited moderate to excellent anticancer activity, showcasing the potential of these derivatives in cancer therapy (B. Ravinaik et al., 2021).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives have been synthesized and characterized, displaying moderate to significant antibacterial, antifungal, and antitubercular activities. This suggests the application of such compounds in developing new treatments for microbial infections and tuberculosis (G. V. Suresh Kumar et al., 2013).

Propriétés

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S2/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCVXWDANRMGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-4-(((2-methylthiazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidine](/img/structure/B2490985.png)

![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![3-chloro-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/no-structure.png)